N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound is known as N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfonylbenzamide .
- It has the following chemical structure:
Synthesis Analysis
- Unfortunately, I couldn’t find specific information on the synthesis of this compound. It appears to be a rare and unique chemical.
Molecular Structure Analysis
- Molecular Formula : C24H27N5O2S2
- Molecular Weight : 481.634 Da
- Monoisotopic Mass : 481.160614 Da
- ChemSpider ID : 1842043
Chemical Reactions Analysis
- No specific chemical reactions were found for this compound in the available data.
Physical And Chemical Properties Analysis
- Density : 1.4±0.1 g/cm³
- Boiling Point : Not specified
- Polar Surface Area : 146 Ų
- Polarizability : 53.6±0.5 × 10⁻²⁴ cm³
- Surface Tension : 53.5±7.0 dyne/cm
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitumor Applications
Antimicrobial Evaluation : Studies have synthesized novel heterocyclic compounds incorporating sulfamoyl moieties, aiming to develop antimicrobial agents. These compounds, including derivatives similar to the specified compound, showed promising antibacterial and antifungal activities, indicating their potential application in developing new antimicrobial therapies (Darwish et al., 2014).
Antitumor Evaluation : Research into the synthesis of heterocyclic compounds derived from similar compounds has highlighted their potential in antitumor applications. These compounds exhibited significant antiproliferative activity against various human cancer cell lines, suggesting their use in developing novel anticancer drugs (Shams et al., 2010).
Molecular Docking and Antibacterial Evaluation
Molecular Docking Studies : New series of derivatives have been synthesized and evaluated for their interaction with bacterial protein receptors. Molecular docking studies indicated that certain derivatives exhibit good binding affinity, suggesting their potential application in designing antibacterial agents (Ravichandiran et al., 2015).
Cardiac Electrophysiological Activity
Selective Class III Agents : The synthesis and evaluation of N-substituted imidazolylbenzamides, including compounds with similar structural features, have demonstrated potential as selective class III agents for cardiac electrophysiological activity. These findings open avenues for developing new therapies for arrhythmias (Morgan et al., 1990).
Neuroprotective and Anticonvulsant Activity
Anticonvulsant Profiles : Neuroprotective agents, including sulfonyl(thio)ureas with structural similarities, have been evaluated for their anticonvulsant activity. Their profiles are akin to phenytoin, indicating their potential as more effective anticonvulsant drugs (Masereel et al., 1997).
Electrophysiological Modulation
AMPA Receptor Potentiation : The discovery of compounds acting as potentiators for the AMPA receptor highlights the potential for attenuating cognitive deficits, with specific derivatives showing promising preclinical characterizations for use in schizophrenia therapy (Shaffer et al., 2015).
Safety And Hazards
- Safety information is not provided in the available data.
Zukünftige Richtungen
- Further research is needed to explore the potential applications and properties of this compound.
Please note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final. Safety and hazards information should be obtained from additional sources. If you have any specific questions or need further details, feel free to ask!
Eigenschaften
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-25(22,23)13-9-7-12(8-10-13)17(21)20-18-15(11-19)14-5-3-2-4-6-16(14)24-18/h7-10H,2-6H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINWDWHTNAJVDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(methylsulfonyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.